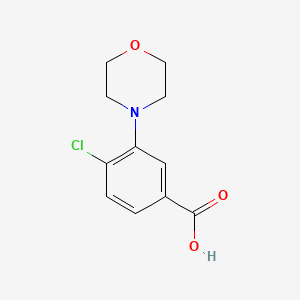

4-chloro-3-morpholin-4-yl-benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

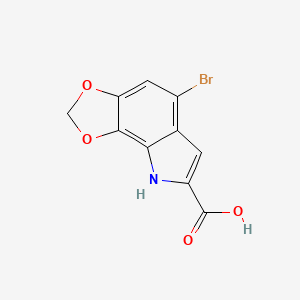

“4-chloro-3-morpholin-4-yl-benzoic Acid”, also known as CMBA, is a chemical compound widely used in scientific experiments due to its unique physical and chemical properties. It has a molecular formula of C11H12ClNO3 and a molecular weight of 241.68 g/mol .

Synthesis Analysis

The synthesis of 4-chloro-3-morpholin-4-yl-benzoic Acid involves several steps. The process begins with the reaction of morpholine with 4-chlorobenzonitrile to produce 4-(morpholin-4-yl)benzonitrile. This compound is then treated with sodium hydroxide to yield 4-(morpholin-4-yl)benzoic acid. The benzoic acid is then treated with thionyl chloride to produce 4-(morpholin-4-yl)benzoyl chloride. Finally, this compound is treated with hydrazine hydrate to yield 4-(morpholin-4-yl)benzohydrazide .

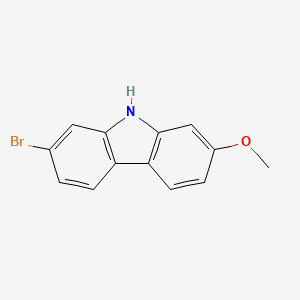

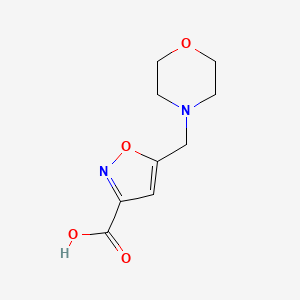

Molecular Structure Analysis

The molecular structure of 4-chloro-3-morpholin-4-yl-benzoic Acid consists of a benzene ring substituted with a chlorine atom and a morpholine ring. The morpholine ring is attached to the benzene ring via a carboxylic acid group .

Applications De Recherche Scientifique

Parkinson’s Disease Research

The compound “4-chloro-3-morpholin-4-yl-benzoic Acid” may be utilized in the development of LRRK2 kinase inhibitors, which are potentially useful in the treatment of Parkinson’s Disease (PD). The optimization of such inhibitors can focus on improving kinome selectivity using a surrogate crystallography approach .

Synthesis of Propionic Acid Esters

This chemical may play a role in the synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters, which are intermediates in various synthetic processes. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry can be employed for analysis during synthesis .

Proteomics Research

As a specialty product for proteomics research, “4-chloro-3-morpholin-4-yl-benzoic Acid” can be used in the study of proteins and their functions. It may serve as a building block or a reagent in the preparation of more complex molecules for proteomic studies .

Kinase Inhibitor Optimization

The compound may contribute to the optimization of kinase inhibitors, which are crucial in targeting various diseases. The structural components of such molecules, including the 3-cyanophenyl substituent, play a significant role in potency and selectivity .

Tyrosine-Kinase Inhibitor Development

Morpholine derivatives, including those similar to “4-chloro-3-morpholin-4-yl-benzoic Acid”, have been investigated for their use as irreversible tyrosine-kinase inhibitors. These inhibitors have applications in cancer therapy and other diseases where tyrosine kinase plays a role .

Mécanisme D'action

Target of Action

The primary target of 4-chloro-3-morpholin-4-yl-benzoic acid (4MBA) is the enzymes involved in the synthesis of DNA and RNA . These enzymes are essential for bacterial growth, and their inhibition by 4MBA results in the compound’s antimicrobial properties .

Mode of Action

4MBA interacts with its targets by inhibiting the synthesis of DNA and RNA, as well as protein synthesis . This inhibition disrupts the replication process of bacteria, thereby preventing their growth and proliferation .

Biochemical Pathways

The affected biochemical pathway is the DNA and RNA replication process. By inhibiting the enzymes involved in this process, 4MBA disrupts the normal functioning of the bacteria, leading to their inability to grow and proliferate .

Result of Action

The result of 4MBA’s action is the inhibition of bacterial growth. By disrupting the DNA and RNA replication process, 4MBA prevents bacteria from growing and proliferating . It has shown antitubercular and antimycobacterial properties .

Propriétés

IUPAC Name |

4-chloro-3-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c12-9-2-1-8(11(14)15)7-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQJUAWXZZYMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283336 |

Source

|

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-morpholin-4-yl-benzoic Acid | |

CAS RN |

886501-46-8 |

Source

|

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

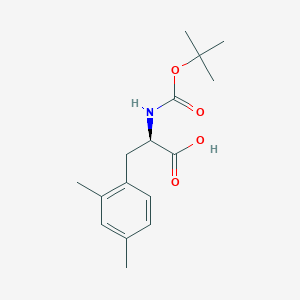

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)